

Spectroscopic Analysis of 1,1-Di-p-tolyethane: A Technical Guide

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Compound of Interest

Compound Name: Ethane, 1,1-di-o-tolyl-

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Caution: Spectroscopic data for the ortho-isomer, **Ethane, 1,1-di-o-tolyl-**, is not readily available in public databases and literature. This guide presents a comprehensive analysis of the closely related and well-documented para-isomer, Ethane, 1,1-di-p-tolyl-.

Introduction

Ethane, 1,1-di-p-tolyl-, a substituted aromatic hydrocarbon, serves as a valuable case study for the application of various spectroscopic techniques in structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a consolidated resource for the identification and characterization of this and similar molecular structures.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Ethane, 1,1-di-p-tolyl-.

Table 1: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) in ppm	Assignment
Data not explicitly found in search results	

Note: While the existence of ^{13}C NMR data is mentioned in search results, specific chemical shift values for Ethane, 1,1-di-p-tolyl- were not available in the provided snippets.

Table 2: Mass Spectrometry Data (GC-MS)

Mass-to-Charge Ratio (m/z)	Relative Intensity	Fragmentation
Specific m/z values and intensities not available in search results	General fragmentation patterns for aromatic hydrocarbons involve cleavage of benzylic bonds and rearrangement reactions.	

Note: The search results indicate the availability of GC-MS data for 1,1-Di-p-tolyethane, however, the specific fragmentation pattern and relative intensities were not detailed in the snippets.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
Specific absorption bands not available in search results	C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-H bending	Aromatic ring, Alkyl groups

Note: The availability of vapor phase IR spectra is indicated, but the precise wavenumbers of the absorption bands were not provided in the search results.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate acquisition and interpretation of spectroscopic data. The following sections outline typical protocols for the spectroscopic analysis of compounds like Ethane, 1,1-di-p-tolyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ^1H and ^{13}C NMR spectra involves dissolving a few milligrams of the analyte in a deuterated solvent, typically chloroform-d (CDCl_3), and transferring the

solution to a 5 mm NMR tube. The spectra are then recorded on a spectrometer, such as a Bruker Avance 500, operating at a specific frequency for each nucleus (e.g., 500 MHz for ^1H and 125 MHz for ^{13}C). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry (MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of the sample in a volatile organic solvent is injected into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs. The eluting compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

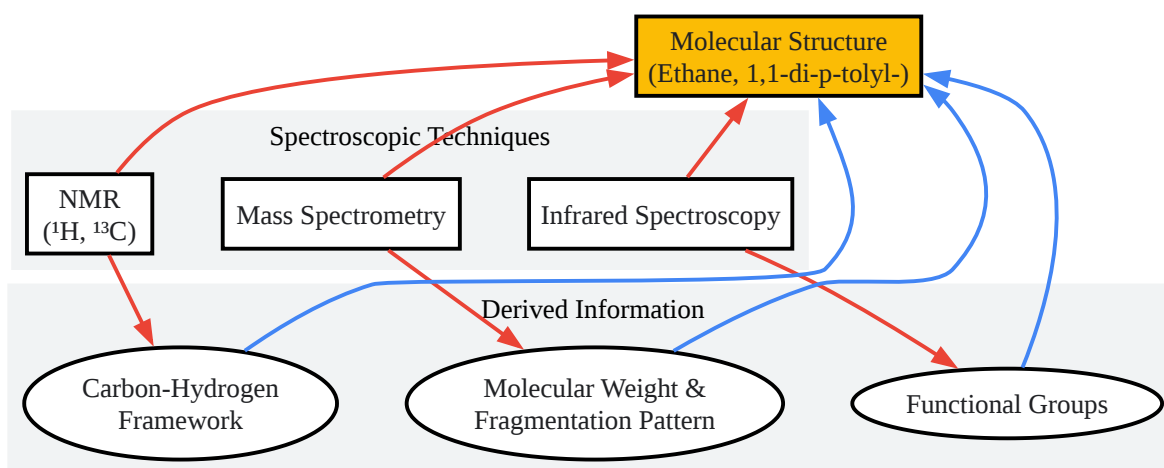
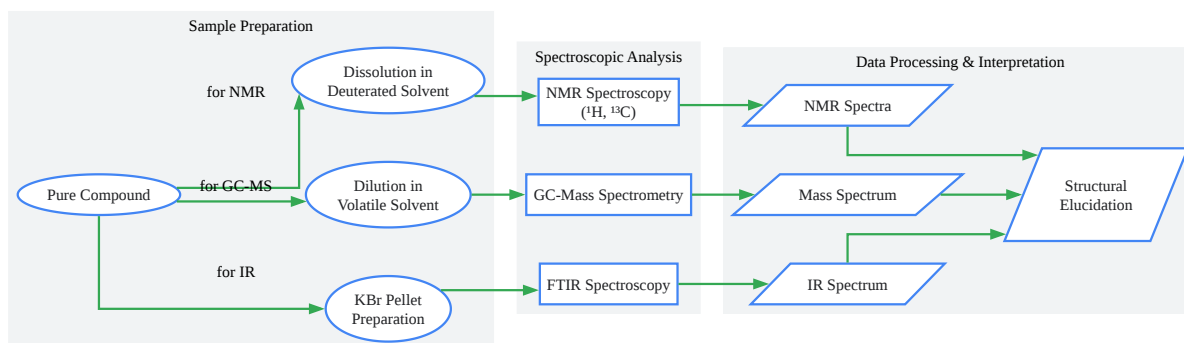
Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. For a liquid or a solution, a thin film can be placed between two salt plates (e.g., NaCl or KBr). The sample is then irradiated with infrared light, and the transmitted radiation is measured to generate the spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound.



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- To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Di-p-tolyethane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15400075#spectroscopic-data-of-ethane-1-1-di-otoly>]

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